molecular formula C13H12N2OS B253883 2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile

2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile

Cat. No.: B253883
M. Wt: 244.31 g/mol
InChI Key: XYNKUMXJWPWFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile is an organic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol This compound features a quinoline ring substituted with a methoxy group at the 8-position, a methyl group at the 4-position, and a sulfanyl group attached to an acetonitrile moiety

Preparation Methods

The synthesis of 2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Acetonitrile Introduction: The final step involves the reaction of the thioether with acetonitrile under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain a quinoline ring, are well-known for their antimalarial properties.

    Thioether Compounds: Compounds containing a thioether group, such as thioanisole, are used in various chemical reactions and as intermediates in organic synthesis.

    Nitrile Compounds: Compounds like acetonitrile and benzonitrile are commonly used as solvents and intermediates in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H12N2OS/c1-9-8-12(17-7-6-14)15-13-10(9)4-3-5-11(13)16-2/h3-5,8H,7H2,1-2H3

InChI Key

XYNKUMXJWPWFFU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCC#N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCC#N

Origin of Product

United States

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